molecular formula C21H34N4O3S B4485739 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide

Cat. No.: B4485739
M. Wt: 422.6 g/mol
InChI Key: YRVJFCMEKVWBRT-UHFFFAOYSA-N
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Description

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of piperazine and piperidine rings, which are linked through a sulfonyl group and an ethyl chain, respectively. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperazine and piperidine rings: These rings are synthesized separately using standard organic synthesis techniques.

    Sulfonylation: The piperazine ring is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.

    Coupling Reaction: The sulfonylated piperazine is then coupled with the piperidine derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide shares structural similarities with other benzamide derivatives, such as sulfonylated piperazines and piperidines.
  • Other similar compounds include: N-(2-(1-methylpiperidin-4-yl)ethyl)-4-(methylsulfonyl)piperazine-1-carboxamide and 4-(methylsulfonyl)-N-(2-(1-methylpiperidin-4-yl)ethyl)piperazine-1-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O3S/c1-23-11-8-18(9-12-23)7-10-22-21(26)20-5-3-19(4-6-20)17-29(27,28)25-15-13-24(2)14-16-25/h3-6,18H,7-17H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVJFCMEKVWBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCNC(=O)C2=CC=C(C=C2)CS(=O)(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide
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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide
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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide
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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide
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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide
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4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-[2-(1-methylpiperidin-4-yl)ethyl]benzamide

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